Stryker's reagent

Catalog No.
S1900891
CAS No.
33636-93-0
M.F
C108H102Cu6P6
M. Wt
1967.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stryker's reagent

CAS Number

33636-93-0

Product Name

Stryker's reagent

IUPAC Name

copper;molecular hydrogen;triphenylphosphane

Molecular Formula

C108H102Cu6P6

Molecular Weight

1967.1 g/mol

InChI

InChI=1S/6C18H15P.6Cu.6H2/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h6*1-15H;;;;;;;6*1H

InChI Key

WQZQHZQBCUTTEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]

Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds

One of the most prominent applications of Stryker's reagent is the chemoselective reduction of α,β-unsaturated carbonyl compounds (enones and esters) to their corresponding saturated counterparts (ketones and alcohols) [1]. This reaction is particularly attractive because it leaves other functional groups, such as isolated alkenes, carbonyls, halogens, and many oxygenated functionalities, untouched [1]. This chemoselectivity allows for targeted reduction in complex molecules, making it a powerful tool for organic chemists.

Here's a link to a research article that explores the total synthesis of natural products using Stryker's reagent for chemoselective reduction:

Applications Beyond Chemoselective Reduction

Stryker's reagent offers a wider range of functionalities beyond just chemoselective reduction. Here are some additional applications:

  • Reduction of Non-Conjugated Carbonyls: Stryker's reagent, in combination with silanes, can be used for the reduction of non-conjugated aldehydes or ketones to their corresponding silyl ethers or alcohols [3].
  • Tandem Reduction-Aldol Reactions: The reagent can promote tandem reduction and aldol reactions, leading to the formation of β-hydroxy functionalities in molecules [3].
  • Selective Reduction of Alkynes: Stryker's reagent allows for the selective reduction of alkynes to their corresponding alkenes [3]. This reaction can be particularly useful when targeting specific functionalities in a molecule.

These are just a few examples of the diverse applications of Stryker's reagent in organic synthesis. Researchers continue to explore its potential for new and innovative transformations.

For a more in-depth exploration of Stryker's reagent applications and reaction mechanisms, you can refer to the following resources:

  • Synthetic Applications of Stryker's Reagent
  • Copper polyhydrides: A powerful tool in chemical synthesis. Stryker's reagent in perspective

Stryker's reagent, chemically represented as [(Ph3P)CuH]6[(Ph_3P)CuH]_6, is a hexameric complex of copper(I) hydride that serves as a powerful reducing agent in organic synthesis. This compound is particularly noted for its ability to selectively reduce α, β-unsaturated carbonyl compounds and nitriles while leaving unactivated carbon-carbon double bonds untouched. Its air sensitivity necessitates careful handling under inert conditions to maintain its reactivity and stability .

  • Stryker's reagent is air and moisture sensitive [].
  • It is recommended to handle this compound under inert atmosphere conditions (e.g., argon or nitrogen) to avoid decomposition [].
  • Triphenylphosphine, a component of Stryker's reagent, may cause skin and eye irritation.
  • Always consult the Safety Data Sheet (SDS) for Stryker's reagent and triphenylphosphine before handling them in a laboratory.
, primarily focusing on reductions. It facilitates:

  • Conjugate Reductions: The reagent effectively reduces α, β-unsaturated carbonyl compounds to their corresponding alcohols through a conjugate addition mechanism .
  • Intramolecular Aldol Reactions: Following the reduction, Stryker's reagent can catalyze intramolecular aldol reactions, leading to the formation of complex cyclic structures .
  • Radical Reactions: It can also act in radical processes, substituting for more toxic reagents like tri-n-butyltin hydride .

The choice of solvent significantly affects the reaction rates, with tetrahydrofuran (THF) often providing optimal conditions for these transformations .

Stryker's reagent can be synthesized through several methods:

  • Direct Synthesis: It can be prepared by reacting copper(I) chloride with triphenylphosphine in the presence of a hydride source such as silanes under controlled conditions .
  • Homogeneous Conditions: Recent advancements have shown that Stryker's reagent can be synthesized under homogeneous conditions using silanes as reducing agents, enhancing the efficiency and yield of the process .
  • Stabilization Techniques: To improve stability and handling, bidentate ligands or hindered nucleophilic carbene ligands can be employed during synthesis, allowing for the creation of more stable copper(II) precursors that convert into Stryker-like copper(I) hydrides .

Stryker's reagent finds extensive applications in synthetic organic chemistry, including:

  • Selective Reductions: Its primary use is in the selective reduction of unsaturated carbonyl compounds.
  • Synthetic Pathways: It is integral in constructing complex organic molecules through tandem reactions that combine conjugate reductions with subsequent transformations like aldol cyclizations.
  • Hydrogenation Reactions: The reagent is also valuable in hydrogenation processes where precise control over reduction is required.

Studies have demonstrated that the solvent and reaction conditions significantly influence the performance of Stryker's reagent. For instance, variations in solvent polarity and temperature can alter the reaction rates and selectivity. Understanding these interactions helps chemists optimize conditions for specific synthetic goals .

Several compounds exhibit similar reducing properties to Stryker's reagent. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Triethylsilane(C2H5)3SiH(C_2H_5)_3SiHCommonly used in hydride transfer but less selective than Stryker's reagent.
Tri-n-butyltin hydride(C4H9)3SnH(C_4H_9)_3SnHToxic and generates difficult-to-remove byproducts; less preferred due to safety concerns.
PhenylsilaneC6H5SiH3C_6H_5SiH_3Useful for radical reactions but lacks the unique selectivity of Stryker's reagent.
Diphenylsilane(C6H5)2SiH2(C_6H_5)_2SiH_2Similar reducing capabilities but less effective for specific conjugate reductions.
Copper(I) HydrideCuHCuHA simpler form that lacks the stabilizing phosphine ligands found in Stryker's reagent.

Stryker's reagent stands out due to its unique hexameric structure and high selectivity for specific functional groups, making it a valuable tool in synthetic organic chemistry .

Exact Mass

1967.21805 g/mol

Monoisotopic Mass

1962.21831 g/mol

Heavy Atom Count

120

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33636-93-0

Wikipedia

Stryker's reagent

Dates

Modify: 2023-08-16

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